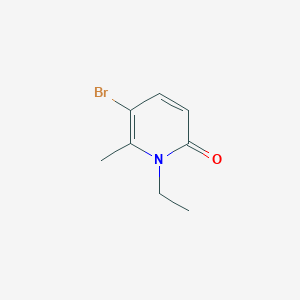

5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

5-bromo-1-ethyl-6-methylpyridin-2-one |

InChI |

InChI=1S/C8H10BrNO/c1-3-10-6(2)7(9)4-5-8(10)11/h4-5H,3H2,1-2H3 |

InChI Key |

UHDYTHKHLWAJSY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=CC1=O)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Ethyl 6 Methylpyridin 2 1h One

Strategies for the Construction of the Pyridin-2(1H)-one Core

The formation of the central pyridin-2(1H)-one scaffold is a critical first step in the synthesis of the target compound. This can be achieved through various synthetic routes, primarily involving the formation of the heterocyclic ring from acyclic precursors or the chemical modification of existing ring systems.

Cyclization Reactions for Pyridinone Ring Formation

The de novo synthesis of the pyridin-2(1H)-one ring is frequently accomplished through condensation and subsequent cyclization reactions. These methods build the heterocyclic system from simpler, non-cyclic starting materials.

One prominent strategy involves the cyclization of enamines. For instance, enamines derived from the reaction of adducts like 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be cyclized in the presence of a base to yield novel pyridin-2(1H)-one derivatives. acs.orgnih.gov Another approach is the intramolecular cyclization of amides derived from β-enamino ketones. For example, N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides undergo cyclization in basic media to form 4,6-dimethyl-3-substituted-pyridin-2(1H)-ones. researchgate.net

The Thorpe-Ziegler cyclization offers another pathway. N-morpholin-1-yl acetyl derivatives can be subjected to cyclization with sodium tert-butoxide to produce condensed pyridin-2(1H)-one systems. tandfonline.com Furthermore, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate has been shown to produce pyridinones in very good yields. organic-chemistry.org

A variety of cyclization strategies are summarized in the table below.

| Cyclization Method | Precursors | Reagents/Conditions | Outcome | Reference |

| Enamine Cyclization | Enamines derived from enaminones and nucleophiles | Base | Pyridin-2(1H)-one derivatives | acs.orgnih.gov |

| Intramolecular Amide Cyclization | Amides of β-enamino ketones | Base (e.g., potassium tert-butoxide) | Substituted pyridin-2(1H)-ones | researchgate.net |

| Thorpe-Ziegler Cyclization | N-morpholin-1-yl acetyl derivatives | Sodium tert-butoxide | Condensed pyridin-2(1H)-ones | tandfonline.com |

| Cobalt-Catalyzed Annulation | Acrylamides and vinylene carbonate | Co(III) catalyst | Substituted pyridinones | organic-chemistry.org |

| Gold-Catalyzed Cycloisomerization | N-alkenyl alkynylamides | Cationic Au(I)/PPh3 catalyst | Substituted 2-pyridones | organic-chemistry.org |

Transformations from Precursor Heterocycles

Alternatively, the pyridin-2(1H)-one core can be synthesized by modifying other heterocyclic structures. This often involves ring-opening and subsequent recyclization or skeletal editing of an existing ring. For instance, a strategy for the skeletal editing of pyridines involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition to transform pyridines into other aromatic systems, a principle that can be adapted for constructing substituted pyridines. researchgate.net

Another method involves the use of 1,4-oxazin-2-one precursors. These can undergo a tandem cycloaddition/cycloreversion reaction sequence with an alkyne to yield highly substituted pyridine (B92270) products. nih.gov This method is particularly useful as it can overcome challenges in preparing highly substituted pyridines that may fail in other N-activation steps. nih.gov Pyridine-2(1H)-thiones, synthesized from the reaction of enamines with cyanothioacetamide, can also serve as valuable precursors for further functionalization and transformation into other bicyclic and polycyclic systems. researchgate.net

Regioselective Bromination Approaches for Pyridin-2(1H)-ones

Once the 1-ethyl-6-methylpyridin-2(1H)-one core is established, the next crucial step is the regioselective introduction of a bromine atom at the C5 position. The electronic nature of the pyridinone ring dictates the position of electrophilic attack.

Direct Halogenation Protocols (e.g., using N-bromosuccinimide or elemental bromine)

Direct bromination is a common method for introducing a bromine atom onto an aromatic ring. For pyridin-2(1H)-ones, reagents like elemental bromine (Br₂) and N-bromosuccinimide (NBS) are typically employed. masterorganicchemistry.com NBS is often the preferred reagent as it provides a slow, constant, low-level concentration of Br₂, which can help to avoid side reactions that may occur with the more reactive elemental bromine. masterorganicchemistry.comyoutube.com

A direct synthetic precedent for a closely related compound, 5-bromo-6-chloro-1-methylpyridin-2(1H)-one, involves the treatment of 6-chloro-1-methylpyridin-2(1H)-one with N-bromosuccinimide in DMF at room temperature. chemicalbook.com This reaction proceeds to give the desired 5-bromo product in good yield, demonstrating the efficacy of NBS for this specific transformation. The use of tetrabutylammonium (B224687) tribromide (TBATB) has also emerged as a safe and efficient alternative for regioselective bromination of various heterocyclic systems. nih.govnih.gov

| Brominating Agent | Typical Substrate | Key Advantages | Reference |

| N-Bromosuccinimide (NBS) | Pyridin-2(1H)-ones, Alkenes (allylic position) | Provides a low concentration of Br₂, minimizes side reactions | masterorganicchemistry.comchemicalbook.com |

| Elemental Bromine (Br₂) | Aromatic compounds | Highly reactive | youtube.com |

| Tetrabutylammonium Tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Safer handling, mild conditions, high selectivity | nih.govnih.gov |

Directing Group Effects and Their Influence on Bromination Selectivity

The regioselectivity of the bromination of 1-ethyl-6-methylpyridin-2(1H)-one is controlled by the directing effects of the substituents on the ring. The pyridin-2(1H)-one ring contains several key features that influence electrophilic aromatic substitution: the carbonyl group, the ring nitrogen with its N-ethyl group, and the C6-methyl group.

The oxygen of the carbonyl group and the nitrogen atom are strong activating, ortho-, para-directing groups due to their ability to donate lone-pair electron density to the ring through resonance. libretexts.org Specifically, the pyridone oxygen strongly activates the positions ortho (C3) and para (C5) to it. The C6-methyl group is a weakly activating, ortho-, para-director.

In electrophilic substitution reactions on pyridine itself, the reaction is generally difficult due to the electron-withdrawing nature of the nitrogen atom and favors substitution at the C3 position. youtube.com However, in the pyridin-2(1H)-one tautomer, the electronic landscape is significantly different. The powerful para-directing effect of the carbonyl oxygen strongly favors electrophilic attack at the C5 position. The C3 position is also activated, but the C5 position is often preferred. The presence of directing groups can be harnessed to control regioselectivity in various heterocyclic systems. acs.orgnih.gov

Control of Side Reactions and Multi-bromination

A key challenge in halogenation reactions is preventing unwanted side reactions, such as over-halogenation. In the case of pyridinones, which are activated rings, multi-bromination is a potential side reaction. The reaction conditions must be carefully controlled to achieve mono-bromination at the desired C5 position.

Using a stoichiometric amount of the brominating agent, such as one equivalent of NBS, is a primary strategy to prevent the introduction of a second bromine atom. chemicalbook.com Furthermore, the choice of reagent is critical. As mentioned, NBS is generally less aggressive than elemental bromine, reducing the likelihood of both multi-bromination and other side reactions. masterorganicchemistry.comyoutube.com In some systems, it's possible to control the outcome by modifying the amount of the brominating agent; for example, using one equivalent might lead to mono-bromination while an excess could lead to di-bromination. nih.gov Careful monitoring of the reaction progress and quenching it once the starting material is consumed can also prevent the formation of over-brominated byproducts.

N-Alkylation Chemistry for 1-Ethyl Substitution

The introduction of an ethyl group at the nitrogen atom of the pyridinone ring is a critical step in the synthesis of the target compound, starting from its precursor, 5-bromo-6-methylpyridin-2(1H)-one. This transformation is governed by the principles of N-alkylation of ambident nucleophiles.

Alkylation Reagents and Optimization of Reaction Conditions

The direct N-alkylation of a 2-pyridone core is a common and direct method for synthesizing N-substituted pyridones. researchgate.netsciforum.net The selection of an appropriate ethylating agent and the fine-tuning of reaction parameters are paramount to ensure high yield and selectivity. Common reagents for this purpose include ethyl halides, such as ethyl iodide or ethyl bromide, and diethyl sulfate.

The efficiency of the reaction is significantly influenced by the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) are often employed to deprotonate the pyridone, generating the pyridone anion which then acts as the nucleophile. The choice of solvent can influence the reaction's regioselectivity. For instance, a mixture of dimethylformamide (DMF) and dimethoxyethane (DME) has been used to enhance N-alkylation. acs.org Microwave irradiation has also been explored as a technique to promote efficient N-alkylation in one-pot syntheses. sciforum.net

Table 1: Optimized Conditions for N-Alkylation of 2-Pyridones

| Parameter | Condition | Rationale/Effect |

| Alkylating Agent | Ethyl Iodide, Diethyl Sulfate | Provides the ethyl group for substitution. |

| Base | Sodium Hydride (NaH), Cesium Fluoride (CsF) | Deprotonates the pyridone to form the nucleophilic anion. acs.org |

| Solvent | DMF, DME, THF | Solvent polarity can influence the N- versus O-alkylation ratio. researchgate.netacs.org |

| Additive | Lewis Acids (e.g., Lithium Bromide) | Can be used to enhance regioselectivity under certain conditions. acs.org |

| Temperature | Varies | Reaction rate is temperature-dependent; optimization is required. |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave can accelerate the reaction. sciforum.net |

Regioselectivity and Competition between N- and O-Alkylation Pathways

2-Pyridones are classic examples of ambident nucleophiles, meaning they can react at two different sites: the nitrogen atom and the oxygen atom. researchgate.net This leads to a potential competition between N-alkylation, which yields the desired 1-ethyl-pyridin-2-one, and O-alkylation, which produces the isomeric 2-ethoxy-pyridine derivative. The outcome of this competition is dictated by several factors. researchgate.net

Generally, N-alkylation is favored under conditions of thermodynamic control, while O-alkylation can be favored under kinetic control. The nature of the electrophile (the alkylating agent), the base's counter-ion, the solvent, and any substituents on the pyridone ring all play a role in determining the product ratio. researchgate.net For instance, high regioselectivity favoring N-alkylation has been observed with primary alkyl halides. researchgate.net While methods using sodium salts often lead to mixtures, the use of silver salts can favor O-alkylation. sciforum.net Careful control of these variables is essential to selectively synthesize 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one. sciforum.net

Table 2: Factors Influencing Regioselectivity in Pyridone Alkylation

| Factor | Favors N-Alkylation | Favors O-Alkylation |

| Electrophile | Primary alkyl halides researchgate.net | "Harder" electrophiles |

| Counter-ion | Larger, "softer" cations (e.g., Cs+) | Smaller, "harder" cations (e.g., Ag+) sciforum.net |

| Solvent | Polar aprotic solvents (e.g., DMF) | Protic or less polar solvents |

| Control | Thermodynamic | Kinetic |

Methyl Group Introduction Strategies

The synthesis of the 6-methylpyridin-2-one core is a foundational aspect of producing the precursor for N-ethylation. Various synthetic strategies exist for constructing this heterocyclic system. One of the most prominent methods is the Hantzsch pyridine synthesis, which typically involves a 2:1:1 condensation mixture of a β-keto acid, an aldehyde, and ammonia (B1221849) or an ammonia salt as the nitrogen source. wikipedia.org

Alternative modern methods for introducing methyl groups onto a pyridine ring include transition-metal-free approaches using peroxides as the methylating agent for pyridine N-oxides. researchgate.net Catalytic methods in the gas phase, reacting acetylene (B1199291) and ammonia over heterogeneous catalysts containing metal oxides like cadmium oxide, have also been developed for the industrial synthesis of methylpyridines. semanticscholar.org Furthermore, annulation reactions, such as the [4+2] annulation of α-functionalized β-aminoacrylamides with malononitrile, provide a facile route to polysubstituted pyridin-2(1H)-ones. researchgate.net

Advanced Functionalization Strategies for this compound

The bromine atom at the 5-position of the pyridinone ring serves as a versatile synthetic handle for introducing further molecular complexity. This is primarily achieved through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orgnih.gov The Suzuki-Miyaura reaction, in particular, is widely used to couple organohalides with organoboron compounds. nobelprize.orgnih.gov In the case of this compound, the bromine atom can be readily substituted with a variety of aryl, heteroaryl, or vinyl groups. nih.govmdpi.com

The reaction typically employs a palladium(0) catalyst, which is often generated in situ. nobelprize.org The catalytic cycle involves the oxidative addition of the bromo-pyridone to the Pd(0) complex, followed by transmetallation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and tolerating a wide range of functional groups. nih.govmdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyridines

| Component | Example Reagents/Conditions | Role in Reaction |

| Substrate | This compound | Bromo-heterocycle |

| Coupling Partner | Arylboronic acids, Alkenylboronic esters nih.govmdpi.com | Source of the new C-C bond fragment |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3 nih.govmdpi.com | Facilitates the C-C bond formation nobelprize.org |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands | Stabilizes the palladium center and modulates its reactivity researchgate.net |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ mdpi.com | Activates the organoboron species for transmetallation |

| Solvent | 1,4-Dioxane/Water, Toluene, DMF mdpi.com | Solubilizes reactants and influences reaction kinetics |

Nucleophilic Aromatic Substitution Variants

The pyridine ring is relatively electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like bromine. wikipedia.org SNAr reactions on pyridines preferentially occur at the positions ortho and para (2- and 4-positions) to the nitrogen atom because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen. stackexchange.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Ethyl 6 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis

The ¹H NMR spectrum of 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group attached to the nitrogen atom would present as a quartet and a triplet, characteristic of an ethyl group's spin-spin coupling. The methyl group at the C6 position would appear as a singlet, as it has no adjacent protons to couple with. The two protons on the pyridinone ring are expected to appear as distinct doublets, a result of their coupling to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~6.5 | d | 1H | H-3 |

| ~4.0 | q | 2H | N-CH₂ |

| ~2.4 | s | 3H | C6-CH₃ |

| ~1.3 | t | 3H | N-CH₂CH₃ |

Note: Predicted values are based on the analysis of similar pyridinone structures. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.

The carbonyl carbon (C2) is expected to have the largest chemical shift, typically appearing significantly downfield. The carbon atom bonded to bromine (C5) will also be influenced by the halogen's electronegativity. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (C=O) |

| ~145 | C6 |

| ~140 | C4 |

| ~120 | C3 |

| ~100 | C5 |

| ~42 | N-CH₂ |

| ~18 | C6-CH₃ |

| ~14 | N-CH₂CH₃ |

Note: Predicted values are based on the analysis of similar pyridinone structures. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, a cross-peak between the signals of the H-3 and H-4 protons would confirm their adjacent relationship on the pyridinone ring. Similarly, a cross-peak between the quartet of the N-CH₂ group and the triplet of the N-CH₂CH₃ group would confirm the ethyl group's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the singlet at ~2.4 ppm to the C6-CH₃ carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the pyridinone ring, typically in the range of 1650-1680 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups would appear around 2850-3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyridinone ring would be observed in the fingerprint region (below 1600 cm⁻¹). The C-Br stretch would likely appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1650-1680 | Strong | C=O stretch (amide) |

| ~1550-1600 | Medium-Strong | C=C stretch (ring) |

| ~1400-1450 | Medium | C-H bend (aliphatic) |

| ~1200-1300 | Medium | C-N stretch |

| ~500-600 | Medium-Weak | C-Br stretch |

Note: Predicted values based on typical functional group absorption ranges.

Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching modes of the pyridinone ring. The symmetric vibrations of the molecule, which are often weak in the FT-IR spectrum, can be prominent in the Raman spectrum. The C-Br bond, being highly polarizable, should also give rise to a distinct Raman signal. This technique would be especially useful for studying the skeletal vibrations of the pyridinone ring and confirming its substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound (Molecular Formula: C₈H₁₀BrNO), HRMS would be used to confirm this composition by comparing the experimental precise mass to the theoretical calculated mass. However, no specific experimental HRMS data for this compound has been reported in the searched literature.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

In EI-MS, high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting pattern of fragment ions is unique to the compound's structure. For this compound, analysis of these pathways would offer insight into its molecular architecture. Common fragmentation points would likely involve the loss of the ethyl group, the methyl group, or bromine, leading to the formation of stable carbocations or radical cations. chemicalbook.com A detailed fragmentation pathway analysis based on experimental EI-MS data is not available.

hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating compounds from a mixture and identifying them. wikipedia.org These methods would be used to assess the purity of synthesized this compound and to identify it within complex matrices. While chemical suppliers offer LC-MS data for related compounds like 6-Bromo-5-ethyl-1-methylpyridin-2(1H)-one and 5-Bromo-6-methylpyridin-2(1H)-one to confirm their purity, no such data is documented for the specific target compound. bldpharm.combldpharm.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

Analysis of Electronic Transitions and Chromophoric Behavior

The pyridinone ring in this compound contains chromophores that absorb UV light, leading to electronic transitions such as π → π* and n → π*. mdpi.com The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. The bromine atom, ethyl group, and methyl group would each impart a specific effect on the electronic environment, shifting the absorption wavelengths. A UV-Vis spectrum would characterize these features, but no experimental spectrum for this compound has been published.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. Pyridine (B92270), a related parent structure, crystallizes in an orthorhombic system. wikipedia.org However, obtaining a suitable single crystal of this compound is a prerequisite for this analysis, and no crystallographic data has been deposited in public databases or reported in the literature.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure and Conformation

No published studies containing single-crystal X-ray diffraction data for this compound could be located. Such an analysis would be invaluable for definitively determining its molecular structure and conformation. Key information that would be obtained from SCXRD includes:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, which would confirm the covalent framework of the molecule.

Torsional Angles: Data that describes the three-dimensional shape and orientation of the ethyl and methyl substituents relative to the pyridinone ring.

Ring Planarity: Determination of the degree of planarity or puckering within the pyridinone ring system.

Without experimental data, any discussion of the specific molecular geometry remains theoretical.

Information regarding the crystal packing and intermolecular forces within the solid state of this compound is not available. A crystallographic study would reveal:

Hydrogen Bonding: While the primary structure lacks conventional hydrogen bond donors, weak C-H···O or C-H···Br interactions might be present and could be identified.

π-π Stacking: The arrangement of the pyridinone rings in the crystal lattice could indicate the presence and geometry of π-π stacking interactions, which are common in aromatic systems.

van der Waals Forces: The nature and contribution of weaker, non-specific interactions to the crystal packing.

The molecule this compound is achiral and does not possess any stereocenters. Therefore, the determination of absolute configuration is not applicable to this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphism and Phase Identification

No powder X-ray diffraction patterns for this compound have been reported in the searched literature. PXRD is a critical technique for:

Phase Identification: Providing a characteristic "fingerprint" of the crystalline solid, which is essential for quality control and identification purposes.

Polymorphism Screening: Investigating whether the compound can exist in different crystalline forms (polymorphs). Different polymorphs can have distinct physical properties, and their identification is crucial in materials science and pharmaceutical development.

Crystallinity Assessment: Distinguishing between crystalline and amorphous solid forms of the compound.

The absence of PXRD data means that the crystalline nature and potential polymorphism of this compound remain uncharacterized.

Computational and Theoretical Investigations of 5 Bromo 1 Ethyl 6 Methylpyridin 2 1h One

Quantum Mechanical Studies

Quantum mechanical studies are essential in modern chemistry for elucidating the fundamental properties of molecules. These computational methods allow for the detailed investigation of molecular structures, reactivity, and electronic characteristics without the need for empirical data. For the compound 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one, such studies provide a microscopic view of its behavior, guiding further experimental work.

Density Functional Theory (DFT) has become a primary tool for computational quantum chemistry due to its favorable balance of accuracy and computational cost. It is used to investigate the electronic structure and reactivity of molecules by calculating their electron density. Methodologies like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses on related heterocyclic compounds. nih.gov These calculations can determine a wide range of molecular properties, including optimized geometry, electronic energies, and various reactivity descriptors that explain the molecule's chemical behavior.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. A crucial part of this analysis is understanding the conformation, particularly the orientation of the ethyl and methyl groups attached to the pyridinone ring. The planarity of the core heterocyclic ring is also a key parameter assessed during optimization. nih.gov

Below is a hypothetical table of selected optimized geometrical parameters that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C=O | 1.24 |

| C-Br | 1.89 | |

| N-C(ethyl) | 1.47 | |

| C-C(methyl) | 1.51 | |

| Bond Angle (°) | O=C-N | 124.5 |

| C-C-Br | 119.8 | |

| C-N-C(ethyl) | 118.9 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyridinone ring, while the LUMO may be distributed across the carbonyl group and the carbon-bromine bond.

This table presents illustrative energy values for the frontier orbitals.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | 5.33 | Indicates chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying charge distributions. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to attack by electrophiles. researchgate.netresearchgate.net Conversely, blue areas denote regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.netresearchgate.net In the case of this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl and methyl groups. This analysis provides insight into intermolecular interactions and the molecule's reactivity patterns. nih.gov

The following table provides hypothetical examples of significant donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C-N) | 25.5 | Lone Pair Delocalization |

| π(C=C) | π(C=O) | 18.2 | π-conjugation |

| LP(1) N | π*(C=C) | 35.8 | Lone Pair Delocalization |

Topological analyses, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), offer a powerful method for visualizing and interpreting chemical bonding. nih.govmdpi.com These methods map the localization of electron pairs in a molecule, providing a clear picture of covalent bonds, lone pairs, and atomic cores. mdpi.com Both ELF and LOL are based on kinetic energy density and provide similar chemical mapping. mdpi.com In an ELF map, regions with high values (approaching 1.0) correspond to areas where electron pairs are highly localized, such as in covalent bonds or as lone pairs. mdpi.com For this compound, ELF and LOL analyses would distinctly show the covalent framework of the molecule, including the C-C, C-H, C=O, C-N, and C-Br bonds, as well as the non-bonding lone pairs on the oxygen and nitrogen atoms. This provides a detailed and intuitive representation of the molecule's electronic structure.

Molecular Docking Simulations and Structure-Interaction Relationships:Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target, like a protein or nucleic acid.

Analysis of Predicted Binding Modes with Macromolecular Targets:While the pyridinone scaffold is of interest in drug discovery, there are no available molecular docking studies that analyze the predicted binding modes of this compound with any specific biological targets. Such studies are essential for understanding the principles of molecular recognition and for guiding the design of new therapeutic agents.

Due to a lack of available scientific research, this article cannot be generated.

Extensive searches for computational and theoretical investigations into the specific chemical compound this compound, with a focus on the theoretical impact of substituent modifications on its interaction profiles, have yielded no specific scholarly articles, detailed research findings, or corresponding data.

The search results were limited to listings from chemical suppliers, general database entries with basic computed properties for the target compound and its analogs, and broader information on the parent heterocycle, pyridine (B92270). No peer-reviewed studies presenting the kind of in-depth theoretical analysis or data tables requested in the prompt could be located.

Therefore, it is not possible to construct an article that is both scientifically accurate and adheres to the provided outline, as the fundamental research on this specific topic does not appear to be publicly available. Any attempt to generate the requested content would require the fabrication of data and research findings, which is contrary to the principles of scientific accuracy.

Chemical Reactivity and Derivatization Strategies for Advanced Applications of 5 Bromo 1 Ethyl 6 Methylpyridin 2 1h One

Role of Bromine Atom as a Leaving Group or Activation Site in Chemical Reactions

The bromine atom at the C-5 position of the pyridinone ring is the most prominent site for chemical modification. The electron-withdrawing nature of the pyridinone ring system activates the C-Br bond, making it an excellent leaving group in a variety of cross-coupling reactions. This position is ideal for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are extensively used to form new carbon-carbon and carbon-heteroatom bonds at this site. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This strategy allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-5 position, significantly altering the steric and electronic properties of the molecule. yonedalabs.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between the aryl bromide and various primary or secondary amines. wikipedia.orgchemspider.comlibretexts.org This is a key strategy for synthesizing libraries of amine-substituted pyridinones, which are common motifs in pharmacologically active compounds. benthamdirect.comorganic-chemistry.org

Other Cross-Coupling Reactions: The versatile bromine atom can also participate in other coupling reactions, including Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, Heck coupling with alkenes, and various carbonylation reactions. These transformations provide access to a diverse array of functionalized pyridinone derivatives.

The following table summarizes the key cross-coupling reactions involving the C-Br bond:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents Example | Resulting Structure Moiety |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | C-C | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl/Alkyl-pyridinone |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | C-N | Pd₂(dba)₃, BINAP, NaOtBu | 5-Amino-pyridinone |

| Sonogashira Coupling | R-C≡CH (Alkyne) | C-C | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-pyridinone |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, P(o-tol)₃ | 5-Alkenyl-pyridinone |

| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | C-C | Pd(PPh₃)₄ | 5-Aryl/Alkenyl-pyridinone |

Reactivity of the Pyridinone Nitrogen and Carbonyl Oxygen

The reactivity of the pyridinone ring itself is dictated by the interplay between the endocyclic nitrogen atom and the exocyclic carbonyl oxygen.

Transformations Involving the Ethyl and Methyl Side Chains

While the C-Br bond is the primary site for derivatization, the ethyl and methyl side chains offer secondary opportunities for functionalization. These transformations typically require more forcing conditions compared to the cross-coupling reactions.

Methyl Group (C-6): The methyl group at the C-6 position is adjacent to the ring nitrogen and can be considered to have "benzylic-type" reactivity. It can undergo functionalization through several methods:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be introduced onto the methyl group, yielding a bromomethyl derivative. This derivative is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Condensation Reactions: The protons of the methyl group are weakly acidic and can be removed by a strong base. The resulting anion can then participate in condensation reactions with aldehydes or ketones to form extended conjugated systems. researchgate.net

Ethyl Group (N-1): The ethyl group on the nitrogen is generally less reactive than the C-6 methyl group. Functionalization typically targets the methylene (B1212753) (CH₂) position via radical pathways, similar to the methyl group, but often with less selectivity. Post-polymerization functionalization techniques used on similar heterocyclic systems can serve as a model for these transformations. cmu.edu

Development of Novel Derivatization Strategies

The development of advanced applications for pyridinone-based compounds relies on sophisticated derivatization strategies that allow for the precise tuning of molecular properties.

Rational design involves modifying the core structure of 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one to achieve specific functions, a strategy widely employed in medicinal chemistry. nih.gov Pyridinone derivatives are known scaffolds for various inhibitors, and their properties can be fine-tuned by strategic substitution. nih.gov

The goal is to modulate properties such as:

Lipophilicity: Affects solubility and membrane permeability. Introducing non-polar aryl or alkyl groups at the C-5 position increases lipophilicity.

Hydrogen Bonding: The carbonyl oxygen is a key hydrogen bond acceptor. Modifications that alter the electronic density of the ring can modulate the strength of this interaction.

Steric Profile: The size and shape of substituents introduced at the C-5 position or on the side chains can be tailored to fit into specific binding pockets of biological targets like enzymes. nih.govresearchgate.net

Electronic Character: Introducing electron-donating or electron-withdrawing groups at the C-5 position alters the electronic landscape of the entire molecule, influencing its reactivity and potential for π-π stacking interactions.

The following table illustrates the principles of rational design based on this scaffold:

| Modification Site | Derivative Example (Substituent) | Intended Property Change | Potential Application |

| C-5 (via Bromine) | Phenyl group | Increase lipophilicity and steric bulk | Kinase Inhibitor (hydrophobic pocket binding) |

| C-5 (via Bromine) | Morpholine group | Increase hydrophilicity and H-bond acceptors | Improved pharmacokinetic profile |

| C-6 Methyl Group | Carboxylic acid (from oxidation) | Introduce charge and H-bond donor/acceptor | Enhanced solubility, metal chelation |

| N-1 Ethyl Group | 2-Hydroxyethyl group | Increase polarity, add H-bond donor | Modulate solubility and target interactions |

Building complex molecules from this compound involves the sequential application of the reactions described above. The strategic use of the different reactive sites allows for the construction of intricate molecular frameworks. benthamdirect.comacs.org

A hypothetical synthetic pathway to a complex, multi-functionalized pyridone derivative could proceed as follows:

Step 1: Suzuki Coupling at C-5: The starting material, this compound, undergoes a Suzuki coupling with a substituted arylboronic acid (e.g., 4-formylphenylboronic acid). This step introduces a key aryl substituent with a handle for further modification.

Step 2: Side-Chain Functionalization: The resulting aldehyde from Step 1 is then subjected to a reductive amination with a primary amine, creating a new C-N bond and introducing another functional domain.

Step 3: Methyl Group Transformation: Concurrently or sequentially, the C-6 methyl group could be brominated using NBS. The resulting bromomethyl intermediate can then be converted into a phosphonium (B103445) salt for a subsequent Wittig reaction, allowing for the construction of a carbon-carbon double bond and further extension of the molecular structure.

This multi-step approach highlights how the orthogonal reactivity of the different sites on the this compound scaffold can be exploited to generate complex molecular architectures with precisely controlled functionalities. rsc.orgnih.gov

Therefore, it is not possible to provide a detailed article on the following topics as requested:

Environmental Fate and Degradation Pathway Investigations of 5 Bromo 1 Ethyl 6 Methylpyridin 2 1h One

Stability and Persistence in Relevant Chemical Systems

Without any scientific studies or data, a fact-based and informative article on the environmental impact of 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one cannot be generated. The creation of data tables and detailed research findings is not feasible due to the absence of source material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Start with a brominated pyridinone core (e.g., 5-bromopyridin-2(1H)-one) and introduce ethyl and methyl groups via alkylation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/dichloromethane) to enhance reactivity .

- Metal-mediated coupling : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization. Optimize temperature (80–120°C) and base (e.g., K₂CO₃) to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Stepwise approach :

- ¹H/¹³C NMR : Identify substituents via chemical shifts. The ethyl group’s CH₂ protons appear as a quartet (δ 1.2–1.4 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm). The pyridinone ring protons show deshielding (δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirm the lactam carbonyl (C=O) stretch at ~1650–1680 cm⁻¹.

- Mass spectrometry : Look for molecular ion peaks [M+H]⁺ matching the molecular formula (C₈H₁₀BrNO, MW 230.08). Fragmentation patterns should include loss of Br (≈80 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.